Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid
CAS No.: 29311-67-9
Cat. No.: VC12002027
Molecular Formula: C7HF13O5S
Molecular Weight: 444.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29311-67-9 |
|---|---|
| Molecular Formula | C7HF13O5S |
| Molecular Weight | 444.13 g/mol |
| IUPAC Name | 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid |
| Standard InChI | InChI=1S/C7HF13O5S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23/h(H,21,22,23) |
| Standard InChI Key | AUUAIQGEFIEHRO-UHFFFAOYSA-N |
| SMILES | C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F |
| Canonical SMILES | C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
PF-3,6-DMO-SA belongs to the class of perfluoroalkyl ether sulfonic acids (PFESAs), with the molecular formula and a molecular weight of 444.1241 g/mol . Its sodium salt form, Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic Acid Sodium Salt, has the formula and a molecular weight of 466.106 g/mol . The compound features a branched fluorinated backbone with two ether oxygen atoms and a methyl group, as shown in its SMILES notation:
.
Structural Variants and Related Compounds
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Sulfonyl Fluoride Precursor: The synthesis of PF-3,6-DMO-SA typically proceeds via its sulfonyl fluoride derivative, Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonyl fluoride (PSVE), which is hydrolyzed to yield the sulfonic acid .
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Sodium Salt: The deprotonated form, , is commercially available as a reference standard with >95% purity .
Table 1: Key Chemical Identifiers
| Property | PF-3,6-DMO-SA | Sodium Salt | Sulfonyl Fluoride (PSVE) |
|---|---|---|---|
| Molecular Formula | |||
| Molecular Weight (g/mol) | 444.1241 | 466.106 | 482.10 |
| CAS Number | 146167-72-8 | 1250953-45-7 | Not reported |
| Purity | >95% | >95% | >90% |
Synthesis and Manufacturing
Industrial Synthesis of PSVE
The patent CN112250603A outlines a two-step process for synthesizing PSVE, the precursor to PF-3,6-DMO-SA:
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Low-Temperature Addition Reaction: Tetrafluoroethane-beta-sultone reacts with hexafluoropropylene oxide (HFPO) at 0–30°C under catalytic conditions to form an intermediate.
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Decarboxylation: The intermediate undergoes salt formation with alkali metal carbonates (e.g., ) at 150–200°C, followed by decarboxylation at 300–400°C to yield PSVE.
Key parameters include:
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Molar Ratio: HFPO to tetrafluoroethane-beta-sultone = 1–5:1 .
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Reaction Time: 1–8 hours for Step 1; 10–25 minutes for Step 2 .
Conversion to Sulfonic Acid
PSVE is hydrolyzed under basic conditions to produce PF-3,6-DMO-SA, which is neutralized to its sodium salt for commercial distribution .
Physical and Chemical Properties
Aqueous Diffusion Behavior
A 2024 study employing NMR diffusion-ordered spectroscopy (DOSY) reported the aqueous diffusion coefficient () of PF-3,6-DMO-SA as at 25°C . Ether linkages in PFAS increase compared to fully carbon-chain analogs (e.g., PFOA: ) .
Table 2: Environmental Properties
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Aqueous Diffusion Coefficient | 25°C, 0.1 M NaCl | ||
| Solubility in Water | >500 mg/L | 20°C | |
| Storage Stability | Stable at -20°C | Neat form, inert atmosphere |
Environmental Impact and Behavior
Mobility in Aquatic Systems
The ether linkages in PF-3,6-DMO-SA enhance its mobility in water compared to non-ether PFAS . This property complicates remediation efforts, as the compound resists adsorption to common activated carbon filters.
Persistence and Degradation
Like most PFAS, PF-3,6-DMO-SA is resistant to thermal, chemical, and biological degradation due to its strong C-F bonds. No natural degradation pathways have been identified in peer-reviewed literature .
Future Research Directions
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Degradation Techniques: Develop advanced oxidation processes targeting ether-linked PFAS.
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Alternative Polymers: Explore non-fluorinated ionomers to reduce environmental impact.
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Global Monitoring: Expand detection methods for PF-3,6-DMO-SA in groundwater and biota.
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